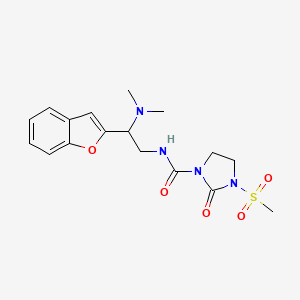
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The compound features a benzofuran moiety, a dimethylaminoethyl group, and an imidazolidine structure. Its molecular formula is C21H22N4O3S, indicating the presence of various functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, benzofuran derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2 .
Case Study: Antitumor Activity
A study on benzofuran-based chalcone derivatives revealed that compounds with similar structural features significantly inhibited tumor growth in cell lines. The most potent compound exhibited an IC50 value of 5.93 μmol/L against HCC1806 cells, highlighting the potential for therapeutic applications in oncology .
Immunomodulatory Effects
The compound's immunomodulatory properties have also been explored, particularly its ability to inhibit the CCL20/CCR6 axis, which is implicated in various autoimmune disorders and cancer metastasis. Research indicates that derivatives of benzofuran can effectively reduce chemotaxis of human peripheral blood mononuclear cells (PBMC), suggesting potential applications in inflammatory diseases and cancer treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells.
- Modulation of Immune Response : The compound may alter immune cell behavior, enhancing anti-tumor immunity.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related benzofuran derivatives is useful:
| Compound | Biological Activity | IC50 (μmol/L) |
|---|---|---|
| N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl) | Antitumor activity against HCC1806 | 5.93 |
| Benzofuran-based chalcone derivative | Inhibition of VEGFR-2 | 38% at 100 μM |
| C4 and C5-substituted benzofuran derivatives | Inhibition of CCL20-induced chemotaxis | Not specified |
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-19(2)13(15-10-12-6-4-5-7-14(12)26-15)11-18-16(22)20-8-9-21(17(20)23)27(3,24)25/h4-7,10,13H,8-9,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYVMOVERGMBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














